Boc-D-4-azidophe
Description
Boc-D-4-azidophe is a chemical compound that has garnered significant attention in various fields of research, including medical, environmental, and industrial applications. The compound is known for its unique chemical structure and potential therapeutic and industrial uses.
Properties
IUPAC Name |
(2R)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWGGRIVPTXYGU-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Prior to Azidation
This route prioritizes amine protection to prevent undesired side reactions during subsequent azide formation. The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) or tert-butyl carbamate under acidic or basic conditions. For instance, the Royal Society of Chemistry protocol employs Boc anhydride with N,N-diisopropylethylamine (DIPEA) in dichloromethane, achieving quantitative yields confirmed by Kaiser tests for free amine detection.
Azidation Followed by Boc Protection
Alternative approaches first install the azide group via diazotransfer reagents (e.g., imidazole-1-sulfonyl azide) or nitrosation-sodium azide systems. Subsequent Boc protection ensures stability during downstream applications. However, this method risks azide reduction or decomposition under strong acidic conditions required for carbamate-based Boc protection.
Detailed Methodological Comparison
Boc Anhydride-Mediated Protection
Reagents : Di-tert-butyl dicarbonate, DIPEA, dichloromethane.
Conditions : Room temperature, 3–8 hours.
Yield : >95% (quantitative conversion).
Advantages : Rapid reaction kinetics, minimal racemization risk for chiral centers.
Limitations : Requires anhydrous conditions and base-sensitive substrates.
Tert-Butyl Carbamate and Acid Catalysis
Reagents : Tert-butyl carbamate, ammonium chloride or p-toluenesulfonic acid, methanol/ethanol.
Conditions : Reflux with triethyl orthoformate, 60–100°C, 2–3 hours.
Yield : 81–90% after hydrogenolytic deprotection.
Advantages : Cost-effective reagents, scalability for industrial production.
Limitations : Longer reaction times, potential ketal byproduct formation.
Table 1 : Boc Protection Method Comparison
| Parameter | Boc Anhydride | Tert-Butyl Carbamate |
|---|---|---|
| Catalyst | DIPEA | NH4Cl or p-TsOH |
| Solvent | Dichloromethane | Methanol/Toluene |
| Temperature (°C) | 25 | 60–100 |
| Time (h) | 3–8 | 2–3 |
| Yield (%) | >95 | 81–90 |
| Method | Reagents | Yield (%) | Boc Stability |
|---|---|---|---|
| Diazotransfer | Imidazole-1-sulfonyl azide | 85–92 | High |
| Nitrosation | NaNO2, NaN3, HCl | 75–80 | Moderate |
Catalytic Hydrogenation for Deprotection
Post-azidation, residual protecting groups (e.g., benzyl) require removal via Pd/C-catalyzed hydrogenation. The patent method employs 5–10% Pd/C under 0.8–1.0 MPa H2 at 60–80°C, achieving 88–90% yields. Critical parameters include catalyst loading (5–10 wt%), solvent choice (methanol), and reaction duration (4–8 hours).
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
1H-NMR spectra of this compound derivatives exhibit characteristic tert-butyl singlet at δ 1.35 ppm and aromatic protons at δ 6.73 ppm (J = 7.5 Hz).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns (water/acetonitrile + 0.1% TFA) resolves this compound at 27.6–28.2 minutes, confirming >99% purity.
Mass Spectrometry (MS)
MALDI-TOF analysis reveals [M+H]+ peaks at m/z 3150–3250, consistent with Boc-protected intermediates.
Industrial-Scale Optimization Challenges
Solvent Selection and Recycling
Methanol and toluene are preferred for ketal formation and carbamate reactions, respectively. Patent data emphasize solvent recovery via distillation to reduce costs.
Chemical Reactions Analysis
Types of Reactions
Boc-D-4-azidophe undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Sodium azide is often used as the azide source in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various azido-substituted derivatives.
Scientific Research Applications
Boc-D-4-azidophe has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.
Biology: Employed in the synthesis of peptides and proteins, particularly in the protection of amine groups during peptide synthesis.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-D-4-azidophe primarily involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine functionality, which can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid . This protection-deprotection strategy is crucial in multi-step organic synthesis, particularly in the synthesis of complex molecules like peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Boc-D-4-aminophe: Similar in structure but with an amine group instead of an azido group.
Boc-D-4-nitrophe: Contains a nitro group instead of an azido group.
Boc-D-4-hydroxyphenylalanine: Features a hydroxyl group instead of an azido group.
Uniqueness
Boc-D-4-azidophe is unique due to its azido group, which imparts distinct reactivity and functionality compared to its analogs. The azido group can undergo a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis .
Biological Activity
Boc-D-4-azidophe (Boc-D-AzF) is a non-natural amino acid that has garnered attention in biochemical research due to its unique properties and applications in protein engineering. This compound is primarily utilized for the incorporation of azido groups into proteins, facilitating various biochemical studies and applications, including bioconjugation and the study of protein interactions.
Properties and Synthesis
This compound is characterized by the presence of an azide group, which allows for bioorthogonal reactions. The synthesis typically involves the protection of the amino group followed by azidation of the phenyl ring. This modification enables the incorporation of Boc-D-AzF into proteins via genetic code expansion techniques, where it can replace natural amino acids during protein translation.
The biological activity of this compound is primarily linked to its ability to be incorporated into proteins in place of phenylalanine. This incorporation is facilitated by engineered aminoacyl-tRNA synthetases (aaRS) that recognize Boc-D-AzF as a substrate. Once incorporated, the azido group can participate in click chemistry reactions, such as the Staudinger ligation or azide-alkyne cycloaddition, allowing for the labeling or modification of proteins.
Case Studies and Research Findings
- Protein Engineering : Research has shown that Boc-D-AzF can be effectively incorporated into various proteins using engineered tRNA synthetases. For instance, studies demonstrated that E. coli could be transformed with plasmids encoding a mutant phenylalanine tRNA synthetase that specifically recognizes Boc-D-AzF. This led to successful incorporation into target proteins, enhancing their functionality and enabling further modifications through click chemistry .
- Bioconjugation Applications : The azido functionality of Boc-D-AzF has been exploited for bioconjugation purposes. In one study, researchers incorporated Boc-D-AzF into silk fibroin protein produced by transgenic Bombyx mori larvae. The incorporation rate was quantified using mass spectrometry, revealing significant levels of azido-modified residues in the silk, which could potentially enhance its properties for biomedical applications .
- Cellular Studies : In cellular models, Boc-D-AzF has been used to study protein interactions and dynamics within living cells. For example, studies involving Schizosaccharomyces pombe demonstrated that proteins with incorporated Boc-D-AzF could be selectively labeled with fluorescent probes through bioorthogonal reactions, providing insights into cellular processes such as cytokinesis .
Data Tables
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing Boc-D-4-azidophe with high purity for peptide research?
- Methodological Answer : Synthesis should follow tert-butoxycarbonyl (Boc) protection protocols for azido-containing amino acids. Key steps include:
- Protection : Use Boc-anhydride in anhydrous dichloromethane with a catalytic base (e.g., DMAP) .
- Purification : Employ reverse-phase HPLC or flash chromatography to isolate the product, followed by lyophilization.
- Characterization : Validate purity via H/C NMR (confirming Boc group integration at ~1.4 ppm) and mass spectrometry (expected [M+H] peak) .
- Data Reporting : Include chromatograms, spectral data, and yield calculations in supplementary materials, avoiding redundancy in the main text .
Q. How should researchers design experiments to optimize Boc-D-4-azidophenethylamine’s stability under varying reaction conditions?
- Methodological Answer : Use a factorial design of experiments (DoE) to assess variables:
- Independent Variables : Solvent polarity (e.g., DMF vs. THF), temperature (0°C to 25°C), and pH.
- Dependent Variables : Azide stability (monitored via FTIR for N stretch at ~2100 cm) and coupling efficiency (HPLC analysis) .
- Control : Include a non-azidated analog to isolate degradation pathways.
- Data Analysis : Apply ANOVA to identify statistically significant factors () and optimize conditions using response surface methodology .
Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity post-synthesis?
- Methodological Answer : Prioritize:
- NMR : Confirm Boc group retention (H NMR) and stereochemistry (NOESY for D-configuration).
- IR Spectroscopy : Track azide functionality (2100–2200 cm) and carbonyl groups (Boc at ~1680 cm).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s reactivity observed across different solvent systems?
- Methodological Answer :
- Systematic Screening : Test solvents (polar aprotic, ethers) with controlled humidity to rule out hydrolysis.
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varied conditions.
- Contradiction Analysis : Compare results with computational simulations (e.g., DFT for solvent effects on transition states) .
- Reporting : Clearly document solvent purity (e.g., water content via Karl Fischer titration) to ensure reproducibility .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data on this compound’s reactivity?
- Methodological Answer :
- Cross-Validation : Replicate calculations using multiple software (e.g., Gaussian, ORCA) with varying basis sets.
- Experimental Controls : Include known azide analogs (e.g., Boc-L-4-azidophe) to isolate stereochemical effects.
- Error Analysis : Quantify uncertainties in computational parameters (e.g., solvation models) and experimental measurements (e.g., NMR integration errors) .
- Peer Review : Pre-publish methodologies on preprint servers for community feedback before final submission .
Q. How should researchers design a study to investigate this compound’s compatibility with click chemistry in complex biological matrices?
- Methodological Answer :
- Hypothesis Testing : Use the PICO framework:
- Population : this compound in PBS or cell lysate.
- Intervention : Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Comparison : Non-biological buffer vs. serum-containing media.
- Outcome : Reaction yield (HPLC) and byproduct formation (LC-MS) .
- Data Collection : Perform triplicate runs with spike-and-recovery experiments to assess matrix interference .
- Ethical Reporting : Disclose any unanticipated side reactions (e.g., oxidation) in supplementary materials .
Q. What statistical approaches are recommended for analyzing variability in this compound’s coupling efficiency across peptide sequences?
- Methodological Answer :
- Multivariate Analysis : Use principal component analysis (PCA) to correlate peptide sequence features (e.g., hydrophobicity, charge) with coupling yields.
- Error Bars : Report standard deviation (SD) for ≥3 independent syntheses.
- Outlier Handling : Apply Grubbs’ test to exclude anomalous data points, ensuring robustness .
Guidance for Data Presentation and Reproducibility
- Tables/Figures : Use LaTeX or ChemDraw for reaction schemes. Raw data (e.g., NMR spectra) should be archived in repositories like Zenodo, with hyperlinks in supplementary materials .
- Contradictions : Explicitly discuss conflicting results in the "Discussion" section, proposing mechanistic hypotheses (e.g., solvent-dependent steric effects) .
- Ethical Compliance : For in vitro studies, document IRB approval if using human cell lines and include consent forms in appendices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
